6-Fluoropyridine-2-sulfonyl chloride
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Overview
Description
6-Fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClFNO2S and a molecular weight of 195.6 g/mol . It is a derivative of pyridine, where the sulfonyl chloride group is attached to the second position and a fluorine atom is attached to the sixth position of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 6-Fluoropyridine-2-sulfonyl chloride typically involves the fluorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 6-fluoropyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium complexes. Major products formed from these reactions depend on the nucleophile or coupling partner used.
Scientific Research Applications
6-Fluoropyridine-2-sulfonyl chloride is extensively used in scientific research due to its versatility:
Biology: It is employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonyl derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of molecules.
Comparison with Similar Compounds
6-Fluoropyridine-2-sulfonyl chloride can be compared with other sulfonyl chlorides and fluoropyridine derivatives:
Similar Compounds: Pyridine-2-sulfonyl chloride, 6-chloropyridine-2-sulfonyl chloride, and 2,6-difluoropyridine.
Uniqueness: The presence of both the fluorine atom and the sulfonyl chloride group in this compound imparts unique reactivity and properties, making it valuable in specific synthetic applications.
This compound’s unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile tool in both research and industrial settings.
Properties
IUPAC Name |
6-fluoropyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-1-2-4(7)8-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYNYUDHGGZBOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577558 |
Source
|
Record name | 6-Fluoropyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128583-07-3 |
Source
|
Record name | 6-Fluoropyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoropyridine-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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